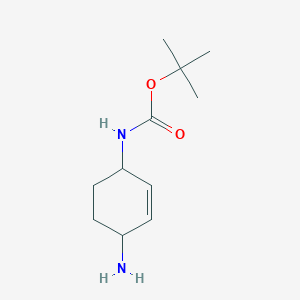

tert-Butyl N-(4-aminocyclohex-2-en-1-yl)carbamate

Description

tert-Butyl N-(4-aminocyclohex-2-en-1-yl)carbamate is a carbamate derivative featuring a cyclohexene ring substituted with an amino group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide and pharmaceutical synthesis. The cyclohexene moiety introduces conformational rigidity, while the amino group provides a reactive site for further functionalization.

Properties

Molecular Formula |

C11H20N2O2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

tert-butyl N-(4-aminocyclohex-2-en-1-yl)carbamate |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4,6,8-9H,5,7,12H2,1-3H3,(H,13,14) |

InChI Key |

GDUXFJMJXLLJPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(4-aminocyclohex-2-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-aminocyclohex-2-en-1-yl derivatives. One common method involves the use of Boc anhydride and ethanol as solvents. The reaction mixture is cooled in an ice bath, and a 70% aqueous ammonia solution is added dropwise. The mixture is then stirred at approximately 0°C for one hour before being brought to room temperature and stirred for an additional 18 hours. The reaction progress is monitored using thin-layer chromatography (TLC), and the final product is purified by recrystallization from hexane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl N-(4-aminocyclohex-2-en-1-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Oxidation: Oxidized derivatives of the aminocyclohexene ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted carbamate derivatives with different functional groups.

Scientific Research Applications

Chemistry: tert-Butyl N-(4-aminocyclohex-2-en-1-yl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules and serves as a protecting group for amines in peptide synthesis .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It can also be used as a precursor for the synthesis of biologically active molecules .

Medicine: It can be used as an intermediate in the synthesis of pharmaceutical compounds and as a scaffold for designing new drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl N-(4-aminocyclohex-2-en-1-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the carbamate group allows it to form stable complexes with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Structural Comparisons

The following structurally related carbamates exhibit variations in substituents and ring systems, leading to distinct chemical and physical properties:

(S)-tert-Butyl (1-(4-Methoxyphenyl)ethyl)carbamate ()

- Structure : Contains a chiral center (S-configuration) with a 4-methoxyphenyl group instead of a cyclohexene ring.

- The absence of a cyclohexene ring reduces conformational rigidity compared to the target compound.

- Applications : Likely used in chiral synthesis or as an intermediate for pharmaceuticals requiring aromatic motifs.

tert-Butyl ((1R,4S)-4-Hydroxycyclohex-2-en-1-yl)carbamic Acid (CAS 137076-22-3) ()

- Structure: Features a hydroxyl group at the 4-position of the cyclohexene ring instead of an amino group.

- Key Differences: The hydroxyl group introduces hydrogen-bonding capability, increasing polarity and solubility in polar solvents. The lack of an amino group limits its utility in reactions requiring nucleophilic amine participation.

- Applications: Potential use in synthesizing hydroxylated derivatives or as a precursor for oxidation reactions.

tert-Butyl N-[(4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate (CAS 2241138-06-5) ()

- Structure : Incorporates a 2-oxabicyclo[2.1.1]hexane system, combining an oxygen atom and a bicyclic framework.

- Key Differences: The bicyclic structure imposes significant steric constraints and rigidity, which may enhance binding specificity in biological systems. The oxabicyclo system also alters electronic properties compared to the monocyclic target compound.

- Applications : Likely employed in medicinal chemistry for targeting enzymes or receptors requiring rigid, three-dimensional scaffolds.

Physical and Chemical Properties

| Compound Name | Molecular Formula | Key Substituent | Polarity | Reactivity Highlights |

|---|---|---|---|---|

| Target Compound | C₁₁H₂₀N₂O₂ | 4-Amino, cyclohexene | Moderate | Nucleophilic amino group; Boc protection |

| (S)-tert-Butyl (1-(4-Methoxyphenyl)ethyl)carbamate | C₁₄H₂₁NO₃ | 4-Methoxyphenyl | Low-Moderate | Aromatic stability; chiral synthesis |

| tert-Butyl ((1R,4S)-4-Hydroxycyclohex-2-en-1-yl)carbamic Acid | C₁₁H₁₉NO₃ | 4-Hydroxy, cyclohexene | High | Hydrogen bonding; acidic hydroxyl |

| tert-Butyl N-[(4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate | C₁₂H₂₀N₂O₃ | 4-Amino, oxabicyclo | Low | Rigid scaffold; steric hindrance |

Biological Activity

tert-Butyl N-(4-aminocyclohex-2-en-1-yl)carbamate is a carbamate derivative that has garnered attention in biological research due to its potential therapeutic applications and interactions with various biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C11H22N2O2 |

| Molecular Weight | 214.30 g/mol |

| CAS Number | 195314-59-1 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The carbamate moiety can engage in reversible interactions, which may modulate enzyme activity or receptor signaling pathways. This interaction is crucial for its potential applications in drug development and biochemical assays.

Antimicrobial Activity

Research has indicated that derivatives of cyclohexanones, including those related to this compound, exhibit notable antibacterial properties. For instance, studies have shown that certain derivatives demonstrate significant bacteriostatic effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate effects against Escherichia coli .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example, it has been studied for its potential to inhibit enzymes that play roles in neurotransmitter metabolism, suggesting possible implications in neuropharmacology.

Case Studies

- Antibacterial Activity : A study evaluated the bioactivity of several derivatives, including those structurally similar to this compound. The findings highlighted effective inhibition against specific bacterial strains, confirming the compound's potential as an antimicrobial agent .

- Enzyme Interaction : Another investigation focused on the interaction of this compound with specific metabolic enzymes. Results indicated that it could modulate enzyme activity, impacting metabolic pathways significantly.

Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Properties | Effective against Gram-positive bacteria |

| Enzyme Inhibition | Modulates activity of neurotransmitter-related enzymes |

| Pharmacokinetics | Potential for studying drug absorption and metabolism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.